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molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No. B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
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Patent
US07268255B2

Procedure details

A solution of 4-methyl-3,5-dinitrobenzonitrile (10.5 kg; preparation see U.S. Pat. No. 3,162,675), 4-amino-4H-1,2,4-triazole (17.0 kg) and dimethyl sulfoxide (68.6 kg) was dosed into a mixture of lithium tert-butoxide (12.2 kg) and dimethyl sulfoxide (106.6 kg) over about 50 min, while maintaining the temperature of each solution at 20-25° C. After aging at 20-25° C. for about 2 h, acetic acid (8.9 kg) was dosed into the reaction mixture at about 20° C. over about 10 min. The product was crystallized by dosing water (158 L) into the reaction mixture over about 1.5 h at about 20° C. The product slurry was cooled to 10-15° C. and held at this temperature for about 45 min. The resultant slurry was filtered, and washed with water (106 L). The wet cake obtained was dried in a vacuum tray dryer at about 50° C. and 30 Torr to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile as an orange-brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 kg
Type
reactant
Reaction Step Two
Quantity
68.6 kg
Type
reactant
Reaction Step Two
Name
lithium tert-butoxide
Quantity
12.2 kg
Type
reactant
Reaction Step Two
Quantity
106.6 kg
Type
reactant
Reaction Step Two
Quantity
8.9 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[NH2:16]N1C=NN=C1.CS(C)=O.CC(C)([O-])C.[Li+]>C(O)(=O)C>[NH2:16][C:8]1[C:9]([N+:10]([O-:12])=[O:11])=[C:2]([CH3:1])[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]=1[C:6]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
17 kg
Type
reactant
Smiles
NN1C=NN=C1
Name
Quantity
68.6 kg
Type
reactant
Smiles
CS(=O)C
Name
lithium tert-butoxide
Quantity
12.2 kg
Type
reactant
Smiles
CC(C)([O-])C.[Li+]
Name
Quantity
106.6 kg
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
8.9 kg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preparation
CUSTOM
Type
CUSTOM
Details
The product was crystallized
CUSTOM
Type
CUSTOM
Details
over about 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at about 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The product slurry was cooled to 10-15° C.
WAIT
Type
WAIT
Details
held at this temperature for about 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered
WASH
Type
WASH
Details
washed with water (106 L)
CUSTOM
Type
CUSTOM
Details
The wet cake obtained
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum tray dryer at about 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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